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Compound of Interest

Compound Name: SIS17

Cat. No.: B1146710 Get Quote

Technical Support Center: SIS17 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using SIS17, a

selective inhibitor of histone deacetylase 11 (HDAC11).

Frequently Asked Questions (FAQs)
Q1: What is the primary target of SIS17 and its mechanism of action?

A1: The primary target of SIS17 is histone deacetylase 11 (HDAC11), the sole member of the

class IV HDACs.[1][2][3] SIS17 is a potent and selective inhibitor of HDAC11 with an IC50

value of approximately 0.83 μM.[1][4][5] Its mechanism of action involves the inhibition of the

defatty-acylation activity of HDAC11. Specifically, it has been shown to inhibit the

demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of

HDAC11.[1][4][5][6]

Q2: How selective is SIS17 for HDAC11 over other HDAC isoforms?

A2: SIS17 exhibits high selectivity for HDAC11. Studies have shown that SIS17 does not

significantly inhibit other HDACs, including representative members from Class I (HDAC1,

HDAC8), Class II (HDAC4), and Class III (sirtuins SIRT1, SIRT2, SIRT3, and SIRT6), at

concentrations up to 100 μM.[1] This makes it a valuable tool for studying the specific functions

of HDAC11.

Q3: What are the known downstream effects of HDAC11 inhibition by SIS17?
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A3: By inhibiting the demyristoylation of SHMT2, SIS17 can modulate pathways regulated by

this process. One of the key reported downstream effects is the regulation of type I interferon

(IFN) signaling.[1][7] Fatty-acylated SHMT2 is involved in the deubiquitination and stability of

the type I interferon receptor (IFNαR1).[7] Therefore, inhibition of HDAC11 by SIS17 can

impact immune responses.[3][7] Additionally, as HDAC11 and its substrate SHMT2 are

involved in various cellular processes, including metabolism and cell cycle progression,

treatment with SIS17 may have context-dependent effects on these pathways.[3][5][7]

Q4: What are the potential off-target effects of SIS17 I should consider in my experiments?

A4: While SIS17 is highly selective for HDAC11 over other HDACs, it is crucial to consider

other potential off-target effects common to small molecule inhibitors. These can be broadly

categorized:

Unintended On-Target Pathway Effects: The primary effect of SIS17 is the inhibition of

HDAC11. However, since HDAC11 has diverse roles in immune modulation, metabolism,

and cell cycle control, the consequences of its inhibition might be widespread and context-

dependent.[3][5][7] These effects, while stemming from the intended target, may be

considered "off-target" if they are outside the specific scope of your research question.

Non-HDAC Off-Target Interactions: Like any small molecule, SIS17 could potentially interact

with other proteins (e.g., kinases, receptors) in the cell.[8][9][10] While specific non-HDAC

targets of SIS17 have not been extensively documented in the provided literature, it is a

possibility that should be considered when interpreting unexpected phenotypes.

Compound Stability and Physicochemical Properties: Some reports suggest that SIS17 and

other HDAC11 inhibitors may have suboptimal stability or pharmacokinetic properties.[2][5]

[7] This could lead to variability in effective concentrations and potentially misleading results.

Freshly prepared solutions are recommended.[4]
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Observed Issue Potential Cause Troubleshooting Steps

No effect on myristoylation of

SHMT2

1. Compound Inactivity:

Degradation of SIS17. 2.

Insufficient Concentration: The

effective concentration in your

cell line may be higher than

expected. 3. Low HDAC11

Expression: Your cell line may

not express sufficient levels of

HDAC11.

1. Prepare fresh solutions of

SIS17 for each experiment.[4]

2. Perform a dose-response

experiment to determine the

optimal concentration (e.g., 10-

50 µM).[1] 3. Confirm HDAC11

expression in your cell line via

Western blot or qPCR.

Unexpected changes in cell

viability or morphology

1. On-Target Effects: Inhibition

of HDAC11 can impact cell

cycle and survival in certain

contexts.[3][7] 2. Non-HDAC

Off-Target Effects: SIS17 may

be interacting with other

cellular targets. 3. Solvent

Toxicity: High concentrations of

the solvent (e.g., DMSO) may

be affecting the cells.

1. Review the known functions

of HDAC11 to see if the

observed phenotype could be

an on-target effect.[3][5][7] 2.

Consider using a structurally

unrelated HDAC11 inhibitor as

a control to see if the

phenotype is consistent. 3.

Ensure the final solvent

concentration is consistent

across all experimental

conditions and is at a non-toxic

level.

Variability in experimental

results

1. Compound Instability: SIS17

may not be stable under your

experimental conditions. 2.

Cell Passage Number: The

phenotype may be dependent

on the passage number of

your cells.

1. Prepare fresh SIS17

solutions for each experiment

and minimize freeze-thaw

cycles.[4] 2. Use cells within a

consistent and low passage

number range for all

experiments.

Data Presentation
Table 1: In Vitro Inhibitory Activity of SIS17 and a Related Compound
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Compound Target IC50 (μM) Substrate Used

SIS17 HDAC11 0.83
Myristoyl-H3K9

peptide

SIS17 HDAC11 0.27
Myristoyl-SHMT2

peptide

FT895 (another

HDAC11 inhibitor)
HDAC11 0.74

Myristoyl-H3K9

peptide

FT895 HDAC4 25 Not specified

FT895 HDAC8 9.2 Not specified

Data compiled from Son SI, et al. (2019).[1]

Experimental Protocols
Key Experiment: Assessing SHMT2 Myristoylation in Cells

This protocol is adapted from the methodology described in the literature for detecting changes

in the fatty acylation of endogenous SHMT2.[1]

Cell Culture and Treatment:

Plate cells (e.g., MCF7) and grow to desired confluency.

Treat cells with a fatty acid analog (e.g., 50 µM of an alkyne-tagged palmitic acid analog,

Alk14) along with varying concentrations of SIS17 (e.g., 0, 12.5, 25, 50 µM) or vehicle

control.

Incubate for a specified period (e.g., 6 hours) at 37°C.

Cell Lysis and Protein Quantification:

Wash cells with PBS and lyse in a suitable lysis buffer.

Quantify total protein concentration using a standard method (e.g., BCA assay).
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Click Chemistry for Biotin Tagging:

To an equal amount of protein lysate from each condition, add the click chemistry reaction

cocktail (containing a biotin-azide tag).

Incubate as per the click chemistry kit manufacturer's instructions to attach biotin to the

alkyne-tagged fatty acid on SHMT2.

Streptavidin Pulldown:

Add streptavidin-conjugated beads to the lysates and incubate to pull down biotin-tagged

(i.e., myristoylated) proteins.

Wash the beads several times to remove non-specifically bound proteins.

Western Blot Analysis:

Elute the pulled-down proteins from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody against SHMT2.

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent

substrate to visualize the bands.

Quantify the band intensity to determine the relative amount of myristoylated SHMT2 in

each condition.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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